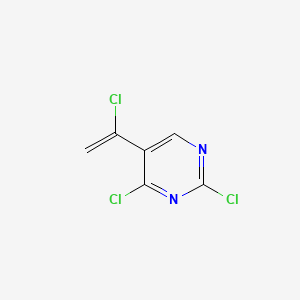
5-(1-Chlorovinyl)-2,4-dichloropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Chlorovinyl)-2,4-dichloropyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C6H3Cl3N2 and its molecular weight is 209.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Antiviral Activity
5-(1-Chlorovinyl)-2,4-dichloropyrimidine has been studied for its role as an intermediate in the synthesis of antiviral nucleoside analogues. These analogues are crucial in developing treatments for viral infections. For instance, the compound can be transformed into derivatives that inhibit viral replication mechanisms, thereby serving as potential therapeutic agents against viruses such as HIV and hepatitis .
Anticancer Research
Research indicates that pyrimidine derivatives, including this compound, exhibit anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of kinase pathways involved in cell cycle regulation .
Structure-Activity Relationship (SAR) Studies
The effectiveness of this compound can be enhanced through modifications to its structure. SAR studies have identified specific substituents that increase its biological activity. For example, the introduction of different aryl groups has been shown to optimize its interaction with target enzymes and receptors .
Synthesis and Derivative Formation
The synthesis of this compound typically involves chlorination and coupling reactions that yield various derivatives with enhanced biological properties. For instance, one synthetic route involves the use of phosphorus oxychloride in the presence of quaternary ammonium salts to produce high yields of the compound .
Key Synthetic Pathways:
- Chlorination Reactions: Effective for introducing chlorovinyl groups.
- Coupling Reactions: Facilitate the formation of complex derivatives with improved pharmacological profiles.
Case Studies
Several studies have documented the applications of this compound:
- Study on Antiviral Properties: A recent study demonstrated that derivatives of this compound effectively inhibited HIV reverse transcriptase activity, showcasing its potential as an antiviral agent .
- Investigation into Anticancer Effects: Another research project reported that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential utility in cancer therapy .
Propiedades
Número CAS |
61751-45-9 |
|---|---|
Fórmula molecular |
C6H3Cl3N2 |
Peso molecular |
209.5 g/mol |
Nombre IUPAC |
2,4-dichloro-5-(1-chloroethenyl)pyrimidine |
InChI |
InChI=1S/C6H3Cl3N2/c1-3(7)4-2-10-6(9)11-5(4)8/h2H,1H2 |
Clave InChI |
JPPUKNXTXOZRRQ-UHFFFAOYSA-N |
SMILES |
C=C(C1=CN=C(N=C1Cl)Cl)Cl |
SMILES canónico |
C=C(C1=CN=C(N=C1Cl)Cl)Cl |
Key on ui other cas no. |
61751-45-9 |
Sinónimos |
5-(1-chlorovinyl)-2,4-dichloropyrimidine 5-CVDP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















